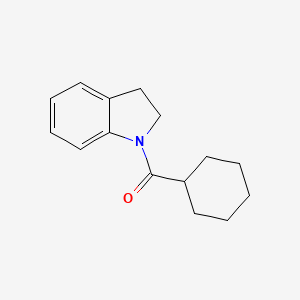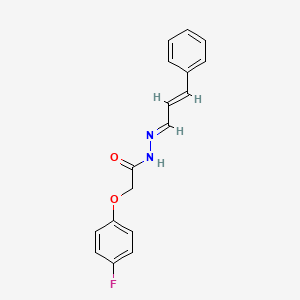
2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally similar to 2-(4-Chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide often involves multi-step chemical reactions, starting with primary compounds such as 3-fluoro-4-cyanophenol and employing catalysts like potassium carbonate in DMF solvent. Optimized conditions such as reaction temperature and time, as well as mole ratio of reactants, are crucial for achieving high yields (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-(4-Chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide has been elucidated using techniques such as IR, MS, and 1H NMR spectroscopy. These studies reveal the non-planar nature of such molecules, with distinct torsion angles indicating the spatial arrangement of different groups around the acetamide moiety (Rohan A. Davis & P. Healy, 2010).
Chemical Reactions and Properties
The chemical behavior of 2-(4-Chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide derivatives includes their ability to participate in various reactions, such as the reductive carbonylation of nitrobenzene to form related compounds in a selective manner. The process is facilitated by Pd(II)-complexes under optimized conditions, demonstrating the compound's reactivity and potential for synthesis in pharmaceutical applications (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).
Physical Properties Analysis
The physical properties of compounds like 2-(4-Chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide, such as solubility, melting point, and crystalline structure, are determined through experiments involving X-ray diffraction analysis and spectroscopic methods. These properties are essential for understanding the compound's behavior in different environments and for its application in materials science (B. Rao, T. Seshadri, & M. L. Rao, 1987).
科学的研究の応用
Photoreactions and Solvent Effects
- Photoreactions of Related Compounds : Flutamide, a compound related to 2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide, undergoes distinct photoreactions in different solvents, which can inform the stability and behavior of similar compounds under UV light exposure (Watanabe et al., 2015).
Synthesis and Characterization
- Synthesis of Analogues : The synthesis and characterization of novel acetamide compounds, including those related to 2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide, contribute to the understanding of their chemical properties and potential applications (Yang Man-li, 2008).
Metabolism in Liver Microsomes
- Comparative Metabolism Studies : Studying the metabolism of chloroacetamide herbicides and their metabolites in liver microsomes offers insights into how related acetamide compounds, like 2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide, might be processed in biological systems (Coleman et al., 2000).
Applications in Antimalarial Drug Synthesis
- Antimalarial Drug Intermediates : N-(2-Hydroxyphenyl)acetamide, a compound similar in structure to 2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide, serves as an intermediate in the synthesis of antimalarial drugs, highlighting potential pharmaceutical applications (Magadum & Yadav, 2018).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Properties : The synthesis and evaluation of 2-(4-chloro-3-methylphenoxy)acetamide derivatives reveal their potential as antimicrobial and anticancer agents, suggesting the utility of similar compounds in therapeutic applications (Fuloria et al., 2009).
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-10-8-13(6-7-14(10)16)20-9-15(19)18-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOMXGHZPRIMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)
![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)


![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)
![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)



![ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)